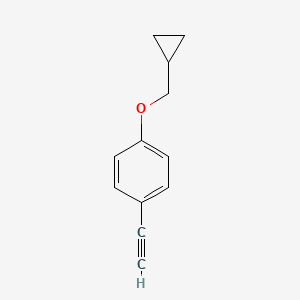

1-Cyclopropylmethoxy-4-ethynyl-benzene

Description

1-Cyclopropylmethoxy-4-ethynyl-benzene (IUPAC name: 1-(1-ethynylcyclopropyl)-4-methoxybenzene; CAS 2228932-03-2) is a substituted benzene derivative featuring a cyclopropylmethoxy group at position 1 and an ethynyl group at position 2. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.23 g/mol . The compound is primarily used for research and development (R&D) purposes, and its toxicological and ecological profiles remain incompletely characterized . Key hazards include acute toxicity (Category 4 for oral, dermal, and inhalation exposure) , and it exhibits stability under normal conditions but reacts with strong acids, bases, oxidizing agents, or reducing agents .

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(cyclopropylmethoxy)-4-ethynylbenzene |

InChI |

InChI=1S/C12H12O/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h1,5-8,11H,3-4,9H2 |

InChI Key |

LPVBMWRYUYGWCB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)OCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylmethoxy-4-ethynyl-benzene can be synthesized through a multi-step process involving the following key steps:

Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.

Attachment to Benzene Ring: The cyclopropylmethoxy halide is then reacted with a benzene derivative under conditions that promote nucleophilic substitution, resulting in the formation of 1-cyclopropylmethoxy-benzene.

Introduction of the Ethynyl Group:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylmethoxy-4-ethynyl-benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The cyclopropylmethoxy group can be targeted in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas with a palladium catalyst.

Major Products:

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-Cyclopropylmethoxy-4-ethynyl-benzene has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopropylmethoxy-4-ethynyl-benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Cyclopropylmethoxy-4-ethynyl-benzene with three structurally related compounds, emphasizing molecular features, reactivity, and applications:

Structural and Functional Differences

Ethynyl vs. Alkyl Substituents: The ethynyl group in this compound introduces a rigid, linear geometry and enhances conjugation, making it reactive in cross-coupling reactions (e.g., Sonogashira coupling) . In contrast, 1-(Cyclopropylmethyl)-4-methoxybenzene (CAS 16510-27-3) lacks the ethynyl group, resulting in lower electronic delocalization and reduced utility in conjugated polymer synthesis .

Cyclopropane Derivatives: 1,2-Bis(4-methoxyphenyl)cyclopropane (CAS AC1L5XQY) contains a cyclopropane ring bridging two methoxyphenyl groups. This structure confers strain-induced reactivity, enabling photochemical ring-opening reactions, unlike the monocyclic target compound .

Applications in Materials Science :

- Compounds like 1-[(4-Methoxyphenyl)ethynyl]-4-n-pentylbenzene (CAS 39969-28-3) are optimized for liquid crystal applications due to their elongated alkyl chains and ethynyl-mediated conjugation . The target compound’s cyclopropylmethoxy group may limit such applications but could enhance thermal stability in niche materials.

Reactivity and Stability

- Oxidative Stability : The ethynyl group in this compound may increase susceptibility to oxidation compared to analogs like 1-(Cyclopropylmethyl)-4-methoxybenzene. highlights that methoxy-substituted benzenes undergo oxidation to form hydroperoxides and ketones, suggesting that the target compound’s ethynyl group could alter reaction pathways .

- Thermal Decomposition : Under combustion, this compound emits toxic fumes (e.g., CO, aromatic fragments), a hazard shared with halogenated analogs like 1-(1-chloroethyl)-4-(2-methylpropyl)benzene .

Toxicological and Ecological Considerations

- Limited Data: Acute toxicity (Category 4) is reported for the target compound, but chronic and ecological impacts (e.g., bioaccumulation, soil mobility) are unstudied . In contrast, 1-(Cyclopropylmethyl)-4-methoxybenzene has established applications in consumer products, implying a more robust safety profile .

- Handling Requirements : The target compound requires stringent precautions (e.g., P95 respirators, avoidance of environmental release) due to its incompletely characterized hazards .

Key Research Findings

Structural Analogs in Industry: Compounds like 1-(Cyclopropylmethyl)-4-methoxybenzene (sassafras acetate) are used in flavorings, highlighting the role of minor structural changes in shifting applications from industrial chemistry to consumer goods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.